(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid
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Overview
Description
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative with a trifluoromethyl group attached to a pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid typically involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This method provides a straightforward approach to obtaining the desired boronic acid derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis, such as Suzuki-Miyaura coupling, can be applied. This involves the use of palladium catalysts and appropriate boron reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazole ring, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in cycloaddition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid exerts its effects involves its ability to participate in various catalytic cycles, particularly in cross-coupling reactions. The boronic acid group interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the compound’s role in synthesizing complex organic molecules .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural features.
α,α,α-Trifluoro-p-tolylboronic acid: Shares the trifluoromethyl group but differs in the aromatic ring structure.
Uniqueness: (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is unique due to its pyrazole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it a valuable tool in synthetic organic chemistry and various research applications .
Properties
Molecular Formula |
C4H4BF3N2O2 |
---|---|
Molecular Weight |
179.90 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid |
InChI |
InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-9-10-3(2)5(11)12/h1,11-12H,(H,9,10) |
InChI Key |
LICBRTVRSOWOHF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NN1)C(F)(F)F)(O)O |
Origin of Product |
United States |
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